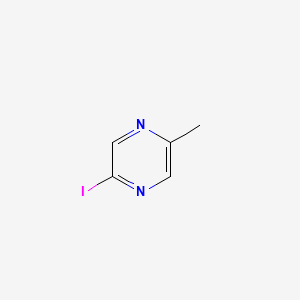

2-Iodo-5-methylpyrazine

Descripción

Significance of Pyrazine (B50134) Scaffolds in Modern Chemical Research

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a fundamental structural motif in a vast range of chemical compounds. Its unique electronic properties and capacity for hydrogen bonding and metal coordination make it a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. biosynce.comworktribe.com Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. mdpi.com This has led to their incorporation into numerous clinically used drugs. mdpi.com The versatility of the pyrazine core allows for extensive chemical modification, providing a robust platform for the development of new and improved functional molecules. researchgate.net

The inherent electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, significantly influences its reactivity and the properties of its derivatives. thieme-connect.de This electronic characteristic is central to its role in the design of novel compounds with specific biological or material functions.

Role of Halogen Substituents in Pyrazine Reactivity and Functionalization

The introduction of halogen substituents onto the pyrazine ring dramatically alters its chemical reactivity, opening up a plethora of synthetic possibilities. Halogens, being electron-withdrawing groups, further decrease the electron density of the pyrazine ring, making it more susceptible to nucleophilic attack. mdpi.comnih.gov This enhanced reactivity is a cornerstone of modern organic synthesis, allowing for the facile displacement of the halogen atom by a wide range of nucleophiles to introduce new functional groups. thieme-connect.de

The type of halogen and its position on the pyrazine ring dictate the regioselectivity of these substitution reactions. biosynce.com This allows for precise control over the synthetic outcome. Furthermore, halogenated pyrazines are excellent substrates for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. biosynce.com These reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. rsc.org The ability to selectively functionalize the pyrazine core through its halogenated derivatives is a key driver of its widespread use in the synthesis of pharmaceuticals and other advanced materials. mdpi.comd-nb.info

Overview of 2-Iodo-5-methylpyrazine as a Versatile Synthetic Intermediate

Among the halogenated pyrazines, this compound has emerged as a particularly valuable and versatile synthetic intermediate. lookchem.com The presence of the iodine atom, the most reactive of the common halogens in cross-coupling reactions, makes this compound an exceptional building block for the introduction of a wide variety of substituents at the 2-position of the pyrazine ring.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H5IN2 |

| Molecular Weight | 220.01 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 58-62 °C |

| Boiling Point | 235.6±25.0 °C at 760 mmHg |

| CAS Number | 123455-87-2 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNBOXAAONTXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623738 | |

| Record name | 2-Iodo-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914452-70-3 | |

| Record name | 2-Iodo-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914452-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cross Coupling Reactions Involving 2 Iodo 5 Methylpyrazine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for their efficiency and functional group tolerance in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Substrate Scope and Efficiency

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. fishersci.com This reaction is noted for its mild conditions and tolerance of a wide range of functional groups, making it a staple in modern organic synthesis. rsc.orgrsc.org

The general reactivity order for the halide partner is I > OTf > Br >> Cl. fishersci.comlibretexts.org The reaction's success also hinges on the choice of catalyst, ligands, and base. organic-chemistry.orgyonedalabs.com

Table 1: Examples of Suzuki-Miyaura Coupling with Pyrazine (B50134) Derivatives

| Pyrazine Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodo-5-methylpyrazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-5-methylpyrazine | High | researchgate.net |

| 3,5-Dibromopyrazinyl aminide | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Mono- and diarylated pyrazines | Good | rsc.org |

This table is illustrative and based on typical Suzuki coupling reactions of similar heterocyclic systems; specific data for this compound may vary.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: rsc.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (in this case, this compound) to a palladium(0) species, forming a palladium(II) complex. libretexts.orgtaylorandfrancis.com This step is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the halide follows the order I > Br > Cl, making iodo-substituted compounds like this compound highly reactive substrates. libretexts.org Studies have shown that for aryl iodides, the initial binding of the iodoarene to a monoligated palladium complex can be the first irreversible step. chemrxiv.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org This process requires the activation of the organoboron compound by a base to form a more nucleophilic boronate species, which then facilitates the transfer of the organic moiety to the palladium center. organic-chemistry.org The transmetalation step results in a diorganopalladium(II) intermediate. rsc.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.orgnumberanalytics.com For this to occur, the two organic ligands must be in a cis orientation on the palladium center. libretexts.org

The choice of the palladium source and the associated ligands is crucial for the efficiency and scope of the Suzuki-Miyaura coupling.

Palladium Precursors: Common palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. libretexts.org These are typically reduced in situ to the active Pd(0) catalyst.

Ligands: The ligands stabilize the palladium catalyst and influence its reactivity. Electron-rich and bulky phosphine (B1218219) ligands are often used to enhance the rate of oxidative addition and reductive elimination. libretexts.org For challenging substrates, specialized ligands such as sterically hindered biarylphosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs) can be highly effective. yonedalabs.com The selection of the ligand can also influence the stereochemical outcome of the reaction. researchgate.net

The Suzuki-Miyaura reaction is known for its high functional group tolerance, accommodating a wide variety of substituents on both coupling partners. rsc.orgrsc.org In the case of di- or polyhalogenated pyrazines, regioselectivity can often be achieved due to the differential reactivity of the halogen atoms (I > Br > Cl). rsc.org For instance, in a dibromopyrazine derivative, the unshared electron pair of an adjacent aminide nitrogen can direct the oxidative addition of palladium to the ortho halogen, controlling the site of the first coupling. rsc.org This high degree of tolerance is a key reason for its widespread use in the synthesis of complex molecules, including pharmaceuticals. researchgate.net

Catalytic Systems and Ligand Effects in Suzuki Coupling[8],[9],[10],

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgnumberanalytics.com This reaction has become a primary method for synthesizing aryl amines. wikipedia.org

The catalytic cycle is similar to other palladium-catalyzed couplings and involves: numberanalytics.comwuxiapptec.com

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Association of the amine and deprotonation to form a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com However, in some cases, aryl iodides can be challenging substrates due to the potential inhibitory effect of the iodide formed during the reaction. wuxiapptec.com A variety of palladium catalysts and specialized phosphine ligands, such as X-Phos, are used to facilitate this transformation with a broad range of amines and aryl halides. beilstein-journals.org

Table 2: Buchwald-Hartwig Amination with Halogenated Heterocycles

| Aryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂, X-Phos, KOt-Bu | Aminated estrone (B1671321) derivative | Good | beilstein-journals.org |

This table provides examples of Buchwald-Hartwig amination on complex heterocyclic systems to illustrate the reaction's utility.

Negishi Coupling and Other Transition-Metal Catalyzed Coupling Reactions

The Negishi coupling is another important carbon-carbon bond-forming reaction that utilizes an organozinc reagent as the nucleophile, coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgnumberanalytics.com

Key features of the Negishi coupling include:

High Reactivity: Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can lead to faster reaction times. wikipedia.org

Broad Scope: The reaction is applicable to a wide range of substrates, including those with various functional groups. nih.govresearchgate.net

Mechanism: The mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

The Negishi reaction is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts generally provide higher yields and better functional group tolerance compared to nickel catalysts. wikipedia.org

Carbon-Heteroatom Bond Formation Strategies

The formation of carbon-heteroatom bonds is a cornerstone of synthetic organic chemistry, enabling the introduction of diverse functional groups that are crucial for tuning the properties of molecules. In the context of pyrazine chemistry, these strategies are vital for the development of new materials and pharmacologically active compounds.

Nucleophilic Substitutions and Their Application to Pyrazines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic systems, particularly electron-deficient heterocycles like pyrazine. fiveable.memasterorganicchemistry.com This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. masterorganicchemistry.com The pyrazine ring, with its two electron-withdrawing nitrogen atoms, is inherently activated towards such substitutions. fiveable.meum.edu.my

The general mechanism of SNAr reactions proceeds through an addition-elimination pathway. fiveable.me The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com Subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com However, recent studies suggest that for many SNAr reactions, particularly those involving heterocycles and good leaving groups, a concerted mechanism where bond formation and bond cleavage occur in a single step may be more common. nih.gov

The application of SNAr reactions to pyrazines is extensive. For instance, 2-chloropyrazines can react with various nucleophiles, such as sodium phenoxide (PhSNa), sodium methanethiolate (B1210775) (MeSNa), and sodium ethoxide (EtONa), to yield the corresponding substituted pyrazines in good yields. um.edu.my Microwave irradiation has been shown to accelerate these nucleophilic aromatic substitution reactions. um.edu.my

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyrazines

The position of substitution on an unsymmetrically substituted pyrazine ring is governed by the electronic nature of the substituents already present. acs.orgresearchgate.netacs.org This regioselectivity is a critical consideration in the synthesis of specifically functionalized pyrazine derivatives.

Studies on 2-substituted 3,5-dichloropyrazines have demonstrated clear trends in regioselectivity. acs.orgresearchgate.netacs.org When the substituent at the 2-position is an electron-withdrawing group (EWG), such as a cyano or ester group, nucleophilic attack by amines occurs preferentially at the 5-position. acs.orgresearchgate.netdatapdf.com Conversely, when an electron-donating group (EDG), like a methyl group, occupies the 2-position, the nucleophilic attack is directed to the 3-position. acs.orgresearchgate.netdatapdf.com

For example, the reaction of 3,5-dichloro-2-methylpyrazine (B3030366) with amines results in substitution at the 3-position, while 3,5-dichloropyrazine-2-carbonitrile (B1454708) undergoes substitution at the 5-position under similar conditions. datapdf.com It has been noted that iodo-substituted pyrazines tend to show reduced selectivity in SNAr reactions. datapdf.com

Computational models, such as the Fukui function, which indicates the propensity of a site to undergo nucleophilic attack, have been successfully used to predict and rationalize these experimental outcomes. acs.orgdatapdf.com

Factors Influencing SNAr Reactivity and Selectivity on Pyrazine Rings

Several factors significantly influence the reactivity and selectivity of SNAr reactions on pyrazine rings:

Electronic Effects of Substituents: As discussed, electron-withdrawing groups on the pyrazine ring enhance its reactivity towards nucleophiles by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comnumberanalytics.com The position of these groups dictates the regioselectivity of the reaction. acs.orgresearchgate.net

Nature of the Leaving Group: The ability of the leaving group to depart is another crucial factor. numberanalytics.com For halogens, the typical order of leaving group ability in SNAr reactions is I > Br > Cl > F. numberanalytics.com However, in many cases, the cleavage of the carbon-leaving group bond is not the rate-determining step. masterorganicchemistry.com

Strength of the Nucleophile: Stronger nucleophiles generally react faster in SNAr reactions. numberanalytics.com The choice of nucleophile can also influence the selectivity of the reaction. numberanalytics.com

Solvent and Base: The reaction conditions, including the choice of solvent and base, can play a significant role. For instance, the use of cesium fluoride (B91410) (CsF) as a base in dimethyl sulfoxide (B87167) (DMSO) is common for SNAr reactions of amines with chloropyrazines. acs.org

Cyanation and Other Heteroatom Substitutions

The introduction of a cyano group onto a pyrazine ring is a valuable transformation, as the nitrile functionality can be further converted into other useful groups like carboxylic acids, amides, and amines. Cyanation of halo-pyrazines can be achieved through nucleophilic substitution using cyanide salts.

Microwave-assisted cyanation of aryl iodides using copper(I) cyanide or a mixture of sodium cyanide and copper(I) iodide has been reported as an efficient method. thieme-connect.de For example, 3-amino-6-methylpyrazine-2-carbonitrile (B93575) can be synthesized from the corresponding chloro-pyrazine using sodium cyanide and copper(I) cyanide. thieme-connect.de

Besides cyanation, other heteroatom nucleophiles can be introduced onto the pyrazine ring via SNAr reactions. These include:

Alkoxides and Thiolates: As mentioned earlier, 2-chloropyrazine (B57796) reacts with alkoxides and thiolates to form ethers and thioethers, respectively. um.edu.my

Amines: The amination of halopyrazines is a widely used reaction in the synthesis of biologically active molecules. acs.orgnih.gov

The following table summarizes the regioselectivity observed in the SNAr of 2-substituted 3,5-dichloropyrazines with various amines.

| 2-Substituent on Pyrazine | Type of Substituent | Amine Nucleophile | Major Product (Position of Substitution) | Reference |

|---|---|---|---|---|

| -CH3 | Electron-Donating (EDG) | Isobutylamine | 3-amino | acs.orgdatapdf.com |

| -CH3 | Electron-Donating (EDG) | Morpholine | 3-amino | acs.orgdatapdf.com |

| -CN | Electron-Withdrawing (EWG) | Isobutylamine | 5-amino | acs.orgresearchgate.netdatapdf.com |

| -CN | Electron-Withdrawing (EWG) | Morpholine | 5-amino | acs.orgresearchgate.netdatapdf.com |

| -I | Weakly Electron-Withdrawing | Various amines | Reduced selectivity | datapdf.com |

Medicinal Chemistry Applications and Pharmacophore Development

2-Iodo-5-methylpyrazine as a Key Building Block for Pharmaceutical Intermediates

This compound serves as a crucial starting material in the synthesis of more complex molecules, known as pharmaceutical intermediates, which are subsequently used to build active pharmaceutical ingredients (APIs). The utility of this compound stems from the reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the C2 position of the pyrazine (B50134) ring susceptible to a variety of synthetic transformations. lookchem.com

This reactivity allows for the strategic introduction of diverse functional groups through well-established chemical reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be employed to form new carbon-carbon and carbon-nitrogen bonds. This versatility makes this compound a valuable building block for creating a library of substituted pyrazine derivatives for drug screening.

A significant application is in the synthesis of 5-methylpyrazine-2-carboxylic acid, a key intermediate for drugs like the hypoglycemic agent glipizide (B1671590) and the antihyperlipidemic agent acipimox. chemicalbook.comgoogle.comgoogle.comgoogle.com While this acid can be formed by oxidizing 2,5-dimethylpyrazine, the use of a precursor like this compound allows for alternative synthetic strategies, such as carboxylation, providing flexibility in process development. google.comgoogle.com

Table 1: Potential Pharmaceutical Intermediates from this compound

| Intermediate | Potential Therapeutic Area | Synthetic Transformation from this compound |

|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid | Diabetes, Hyperlipidemia | Carboxylation |

| 2-Amino-5-methylpyrazine | Various (e.g., antihistamines, heart failure treatments) | Amination (e.g., Buchwald-Hartwig coupling) |

| 2-Aryl-5-methylpyrazines | Oncology, Antimicrobials | Suzuki or Stille Coupling |

| 2-Alkynyl-5-methylpyrazines | Antiviral, Anticancer | Sonogashira Coupling |

Synthesis of Pyrazine-Derived Potential Pharmacological Agents

The this compound scaffold is integral to the synthesis of novel compounds with potential therapeutic value. A notable example is the development of N-phenylpyrazine-2-carboxamides, which have demonstrated significant anti-mycobacterial activity. researchgate.netchemicalpapers.com

The general synthesis of these agents involves the coupling of a pyrazine-2-carboxylic acid derivative with a substituted aniline (B41778). sciforum.netmdpi.com The required 5-methylpyrazine-2-carboxylic acid can be prepared from this compound. The synthesis typically proceeds by first converting the carboxylic acid to a more reactive acyl chloride, often using thionyl chloride. sciforum.net This acyl chloride is then reacted with a chosen substituted aniline in the presence of a base like pyridine (B92270) to yield the final N-phenylpyrazine-2-carboxamide product. sciforum.net

Several compounds from this class have shown potent activity against Mycobacterium tuberculosis. For example, derivatives incorporating specific halogen and methyl substitutions on the phenyl ring have exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, highlighting their potential as new anti-TB drug candidates. researchgate.netchemicalpapers.com

Table 2: Examples of Anti-mycobacterial Pyrazine-2-carboxamides

| Compound Name | Activity (MIC against M. tuberculosis H37Rv) | Reference |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-5-methylpyrazine-2-carboxamide | ~10 µM | chemicalpapers.com |

| 6-chloro-N-(5-iodo-2-methylphenyl)pyrazine-2-carboxamide | ~10 µM | chemicalpapers.com |

| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | < 2.0 µM | researchgate.net |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | IC90 = 0.819 µg/mL | researchgate.net |

Structure-Activity Relationship (SAR) Exploration in Pyrazine-Containing Drug Candidates

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrazine-containing drug candidates, SAR analyses have revealed key features that govern their potency and selectivity. mdpi.com

In the series of N-phenylpyrazine-2-carboxamides, the substituents on both the pyrazine and the phenyl rings play a crucial role. researchgate.netchemicalpapers.com

Pyrazine Ring Substitution : The presence of a small alkyl group, such as the methyl group at the C5 position (originating from this compound), is often well-tolerated and can modulate lipophilicity and metabolic stability.

Phenyl Ring Substitution : The nature and position of substituents on the aniline ring are critical for activity. Studies have shown that hydrophobic groups, including halogens (chloro, iodo) and methyl groups, are often favored. researchgate.netchemicalpapers.com The position of these substituents significantly impacts the compound's ability to fit into the target's binding site. For instance, in one study, an iodo substituent at the meta-position of the phenyl ring resulted in a highly active anti-mycobacterial compound. researchgate.net

The role of halogens in SAR is particularly noteworthy. While often added to enhance physicochemical properties, larger halogens like bromine and iodine can also improve selectivity by participating in specific interactions such as halogen bonding with the protein target. mdpi.comresearchgate.net This highlights the strategic importance of the iodo group in this compound, not just as a reactive handle for synthesis, but as a potential pharmacophoric feature itself.

Design and Synthesis of Pyrazine-Fused Heterocycles for Drug Discovery

Fusing the pyrazine ring with other heterocyclic systems is a powerful strategy in drug discovery to create rigid, three-dimensional scaffolds that can present functional groups in precise orientations for optimal target interaction. These fused systems often exhibit novel pharmacological profiles. mdpi.com

One such class of fused heterocycles is the pyrazolo[3,4-b]pyrazines, which have been investigated for various biological activities, including antifungal, anticancer, and anticonvulsant effects. researchgate.netnih.gov A general synthetic approach to these systems can start from a substituted aminopyrazole which is then condensed with a dicarbonyl compound. mdpi.com

A plausible synthetic route starting from this compound could involve:

Amination : Conversion of the iodo group to an amino group to form 2-amino-5-methylpyrazine.

Functional Group Interconversion : Further chemical steps to introduce a second amino group or a reactive equivalent at the C3 position, creating a 2,3-diamino-5-methylpyrazine derivative.

Cyclization : Condensation of this diamine with a suitable 1,2-dicarbonyl compound to form the fused pyrazolo[3,4-b]pyrazine ring system.

Another important fused system is the 1,2,3-triazolo[4,5-b]pyrazine. mdpi.com The synthesis of these compounds often involves the cyclization of a heterocyclic diamine with a nitrite (B80452) source. mdpi.com This demonstrates that by converting this compound into a suitably functionalized diamine, it can serve as a precursor to a wide array of complex, fused heterocyclic systems with significant potential in medicinal chemistry. tandfonline.comresearchgate.net

Post-Transcriptional Modification of Biomolecules via Halogenated Pyrazines

Post-transcriptional modification refers to the chemical alteration of RNA after its synthesis, a process that is critical for regulating gene expression and RNA function. nih.govnih.govmdpi.comyoutube.com Chemical probes are small molecules designed to selectively interact with and modify biomolecules, enabling the study of their function and dynamics in their native environment. mdpi.comnih.govnih.gov

Halogenated heterocyclic compounds, such as this compound, possess the chemical reactivity necessary to act as such probes. The carbon-iodine bond is relatively weak and polarized, making the pyrazine ring an electrophilic target for nucleophilic functional groups found on biomolecules like proteins and nucleic acids (e.g., the thiol group of cysteine or nitrogen atoms in nucleobases). biosyn.com

While the specific use of this compound for post-transcriptional modification is an area of exploratory research, its properties make it a candidate for applications in chemical biology:

Activity-Based Probing : It could potentially be used to covalently label enzymes that have a reactive nucleophile in their active site, allowing for their identification and functional characterization. mdpi.com

Covalent Labeling : As a reactive fragment, it could be incorporated into larger molecules designed to target specific proteins or RNA sequences. Upon binding, the iodo-pyrazine moiety could form a covalent bond with the target, enabling its isolation, identification, or imaging. nih.govrsc.org

The development of such reactivity-based probes is a frontier in chemical biology, aimed at creating tools for high-precision manipulation and study of biomolecules within living cells. nih.gov

Applications in Materials Science

2-Iodo-5-methylpyrazine in the Development of Functional Materials

Pyrazine (B50134) derivatives are recognized as common and important building blocks in the synthesis of a variety of functional materials, including supramolecular assemblies and compounds for organic electronics. researchgate.net The utility of this compound in this context stems from its distinct structural features. The pyrazine core is an electron-deficient system, and the presence of a halogen atom, in this case, iodine, provides a reactive site for further chemical modification.

The carbon-iodine bond is particularly amenable to a range of organic reactions, most notably palladium-catalyzed cross-coupling reactions. researchgate.net This reactivity allows for the strategic attachment of other functional groups to the pyrazine core, enabling the construction of more complex molecules. By leveraging these synthetic pathways, researchers can design and create novel materials with precisely tuned electronic or optical properties. The methyl group also influences the electronic properties and solubility of the molecule and its derivatives. Therefore, this compound serves as a versatile precursor, providing a foundational structure that can be elaborated upon to develop sophisticated materials for various applications.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov These materials are of significant interest for applications in gas storage, separation, and catalysis. rsc.org Pyrazine and its derivatives are widely employed as organic linkers in the assembly of these frameworks, utilizing the nitrogen atoms of the pyrazine ring to coordinate with metal centers. mdpi.compreprints.org

This compound is a suitable candidate for use as a functionalized linker in the synthesis of bespoke coordination polymers and MOFs. In such a role, the pyrazine ring would act as the bridging component, connecting metal nodes to form the extended framework. The key advantage of using this specific linker lies in its appended functional groups. The methyl and iodo groups would project into the pores of the framework, allowing for the fine-tuning of the pore's size, shape, and chemical environment.

Furthermore, the reactive iodine atom can serve as a handle for post-synthetic modification, a powerful technique used to alter the properties of a MOF after its initial synthesis. rsc.org For example, new functional groups could be introduced by performing chemical reactions on the iodine substituent within the intact framework, thereby tailoring the material for specific applications like targeted sensing or catalysis.

Table 1: Examples of Coordination Polymers Utilizing Pyrazine-Based Linkers

This table provides examples of coordination polymers synthesized using pyrazine or its derivatives, illustrating the structural diversity achievable with these linkers.

| Compound Formula | Metal Ion | Pyrazine-Based Linker | Structural Dimension | Key Feature | Reference |

| {[Cu(pyzdmH₂)₀.₅(µ-Br)(Br)(H₂O)]·H₂O}ₙ | Cu²⁺ | pyrazine-2,5-diyldimethanol | 1D | One-dimensional neutral coordination polymer constructed by bridging linkers and halogen ions. | mdpi.com |

| {[Zn₂(pyzdmH₂)(µ-Cl)(Cl)₃(H₂O)]·H₂O}ₙ | Zn²⁺ | pyrazine-2,5-diyldimethanol | 1D | A 1D zig-zag chain formed from octahedral zinc centers bridged by two linker molecules. | mdpi.compreprints.org |

| [Hg₂(pyzdmH₂)₀.₅(µ-Cl)₂(Cl)₂]ₙ | Hg²⁺ | pyrazine-2,5-diyldimethanol | 1D | 1D coordination polymer built from bridging organic linkers and halogen ions. | mdpi.com |

| {[Cd₂(pyzdmH₂)(µ-Cl)₄]·H₂O}ₙ | Cd²⁺ | pyrazine-2,5-diyldimethanol | 3D | A 3D coordination network constructed from bridging linkers and halogen ions. | preprints.org |

| Luminescent Copper(I) Halide Polymers | Cu⁺ | Diisopyrazole ligand | 1D and 2D | Coordination polymers exhibiting visible photo-emission upon UV irradiation. | nih.gov |

Role in the Synthesis of Emissive Materials and Optical Properties

The pyrazine core is a fundamental component in the design of a wide array of emissive materials for applications in organic light-emitting diodes (OLEDs) and sensors. optica.org The electron-accepting nature of the pyrazine ring makes it an ideal component in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architectures. rsc.orgmdpi.com These designs facilitate intramolecular charge transfer (ICT), a process that is often responsible for the strong and tunable emission of light. researchgate.netrsc.org

Research has demonstrated that pyrazine-based materials can be engineered to emit light across the visible spectrum, from blue to red. rsc.org For example, pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized to create dyes that emit broadly from 486–624 nm, with some exhibiting aggregation-induced emission (AIE), a desirable property for solid-state lighting applications. rsc.org Similarly, indenopyrazine derivatives have been developed as highly efficient blue-emitting materials for OLEDs, showing high thermal stability. optica.org

This compound serves as a key starting material for accessing these types of advanced optical materials. The reactive C-I bond provides a synthetic entry point to attach various electron-donating groups or other chromophores to the pyrazine acceptor core. This strategic functionalization allows for the precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the energy and color of the emitted light. mdpi.com By carefully selecting the groups to be introduced via substitution of the iodine atom, chemists can systematically alter the photophysical properties to achieve desired emission wavelengths, quantum efficiencies, and other characteristics for specific optoelectronic applications.

Table 2: Photophysical Properties of Various Pyrazine-Based Emissive Materials

This table summarizes the optical properties of several classes of pyrazine-based materials, highlighting their performance and the effect of their molecular structure.

| Material Class | Key Structural Feature | Absorption (λₘₐₓ) | Emission (λₘₐₓ) | Key Optical Property | Reference |

| Pyrido[2,3-b]pyrazine D-A-D Dyes | Varied donor amines attached to a pyrido[2,3-b]pyrazine core. | 412–485 nm | 486–624 nm | Broad emission range (blue to red); some exhibit Aggregation-Induced Emission (AIE). | rsc.org |

| Indenopyrazine Derivatives (PA-EIP, PY-EIP) | Indenopyrazine core with phenanthrene (B1679779) or pyrene (B120774) side groups. | 397-407 nm (film) | 440-468 nm (film) | High thermal stability and efficient blue emission for OLEDs. | optica.org |

| Push-Pull Pyrazine Chromophores | Methoxy/amino donors connected to a pyrazine core via π-systems. | Not specified | Varies | Strong positive emission solvatochromism, indicating Intramolecular Charge Transfer (ICT). | researchgate.net |

| D-A-D Compounds with Pyrazine-based Acceptors | Benzocarbazole donor with quinoxaline (B1680401) or pyridopyrazine acceptor. | Not specified | Varies | Red-shifted emission with stronger electron-withdrawing pyrazine derivatives. | mdpi.com |

| Pyridazine-Based D-A-D Emitters | Phenoxazine donors linked to a pyridazine (B1198779) acceptor core. | Not specified | 470-520 nm (film) | Fast thermally activated delayed fluorescence (TADF). | frontiersin.org |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of 2-Iodo-5-methylpyrazine

Density Functional Theory (DFT) has become a important method for investigating the properties of pyrazine (B50134) derivatives. science.gov DFT calculations, often using functionals like B3LYP, are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, which correlate well with experimental findings. science.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests higher reactivity. irjweb.com

For pyrazine derivatives, the HOMO and LUMO energies have been shown to correlate with their properties. science.gov The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In related pyrazine systems, the HOMO is often localized on the pyrazine ring's carbon atoms, indicating a quinoidal-type population. researchgate.net The introduction of substituents, such as the iodo and methyl groups in this compound, influences the energies and distribution of these frontier orbitals.

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Relates to chemical reactivity and stability. irjweb.com |

Theoretical vibrational analysis using DFT is a powerful tool for assigning the vibrational modes observed in experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. uni-rostock.despectroscopyonline.com By calculating the harmonic vibrational frequencies, researchers can achieve a more precise interpretation of the experimental spectra. researchgate.net

In studies of similar pyrazine derivatives, DFT calculations have been used to assign specific vibrational modes. researchgate.netscience.gov For instance, the characteristic ring breathing modes of the pyrazine ring are theoretically assigned. researchgate.netscience.gov The stretching modes of C-H bonds in the pyrazine ring are typically predicted in the range of 3000-3100 cm⁻¹. researchgate.net The calculated vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and basis set limitations.

To understand the chemical reactivity of this compound, several theoretical descriptors are employed:

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule, allowing for the identification of electrophilic and nucleophilic sites. researchgate.netscience.gov The negative potential regions (typically colored in red or yellow) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. science.gov

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule. researchgate.netscience.gov They help in predicting the most likely sites for nucleophilic, electrophilic, and radical attacks. science.gov

Average Local Ionization Energy (ALIE): The ALIE is used to identify sites that are most susceptible to electrophilic attack. researchgate.netscience.gov Lower ALIE values on the molecular surface indicate regions that are more easily ionized. science.gov

Studies on related pyrazine carboxamide derivatives have successfully used these descriptors to identify the most reactive sites within the molecules. researchgate.netscience.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. researchgate.net The iodine atom in this compound, with its electropositive region known as a σ-hole, can participate in such interactions. mdpi.com

Theoretical studies on iodo-substituted heterocyclic compounds, including pyrazoles and pyridines, have demonstrated the importance of halogen bonding in their crystal packing and supramolecular assembly. mdpi.comrsc.org DFT calculations are used to determine the strength and nature of these interactions. mdpi.com The types of halogen bonds observed include C–I⋯N, C–I⋯O, and C–I⋯π interactions. mdpi.com The strength of these interactions can be significant, influencing the physical properties of the material. mdpi.com

Reactive Properties and Site Reactivity Prediction (MEP, Fukui Functions, ALIE)[16],

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a time-dependent perspective of molecular behavior, offering insights into the conformational dynamics and stability of molecules. researchgate.net These simulations model the physical movements of atoms and molecules over time, allowing for the exploration of different conformational states. researchgate.net

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over time, it is possible to identify stable conformers and the energy barriers between them. nih.gov While specific MD simulation studies on this compound were not found in the search results, the methodology has been applied to study the conformational changes in various pyrazine-containing systems and other complex molecules. mdpi.comnih.gov Such studies can reveal how the molecule might behave in different environments and how its conformation influences its reactivity and interactions. nih.gov

Intermolecular Interactions and Solvent Effects

Computational studies, often employing Density Functional Theory (DFT), provide significant insights into the intermolecular interactions and the influence of solvents on the behavior of pyrazine derivatives. For instance, in the case of similar halogenated pyrazines, intermolecular interactions such as halogen bonds are crucial in determining their solid-state structures. Short intermolecular I⋯O halogen bonds have been observed in the crystal structures of 2-iodo-phenyl methyl-amides, leading to the formation of chains or dimers. mdpi.com The distances of these I⋯O interactions are typically in the range of 3.012 to 3.057 Å. mdpi.com

The nature of the solvent can significantly influence reaction pathways. For example, polar aprotic solvents like DMF tend to favor certain reaction mechanisms, such as SNAr, at specific sites on the pyrazine ring. In contrast, non-polar solvents might alter the reactivity towards different positions, especially under high-temperature conditions. Computational modeling can predict these dominant pathways by analyzing transition states.

Furthermore, studies on pyrazine derivatives in solution have shown that intermolecular interactions with solvent molecules can affect their properties. For instance, the interaction between pyrazine derivatives and acidic solutions can lead to protonation at the nitrogen atoms, which in turn influences their behavior, such as their effectiveness as corrosion inhibitors. science.govresearchgate.net The study of various pyrazine derivatives has highlighted that interactions between the pyrazine molecule and other molecules can be of different types, including Fe-π, Fe-N1, Fe-N4, and Fe-NH2 interactions, all of which are energetically significant. science.gov

The table below summarizes key aspects of intermolecular interactions and solvent effects on related pyrazine systems.

| Interaction/Effect | Description | Significance | Supporting Evidence |

| Halogen Bonding | Short I⋯O interactions leading to supramolecular assemblies. | Dictates crystal packing and solid-state architecture. | X-ray crystallography of 2-iodo-phenyl methyl-amides. mdpi.com |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF) favor specific reaction mechanisms. | Influences reaction selectivity and pathways. | Studies on 3-bromo-2-chloro-5-methylpyrazine. |

| Protonation | Interaction with acidic solutions can lead to protonation of nitrogen atoms. | Alters electronic properties and reactivity, impacting applications like corrosion inhibition. | DFT calculations on various pyrazine derivatives. science.govresearchgate.net |

| Metal-Ligand Interactions | Energetically significant interactions (e.g., Fe-π, Fe-N) with metal ions. | Important for understanding coordination chemistry and inhibition mechanisms. | Computational studies on pyrazine derivatives interacting with iron. science.gov |

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using quantum chemical methods, is a powerful tool for elucidating reaction mechanisms involving pyrazine derivatives. These studies can provide detailed information on transition states, reaction intermediates, and the electronic factors that govern reactivity. For example, the mechanism of action for bioactive molecules containing a pyrazine core is often investigated through computational modeling and structure-activity relationship (SAR) analysis.

In the context of synthetic transformations, computational studies can predict the most likely reaction pathways. For instance, DFT calculations can model the transition states to determine whether a reaction will proceed via a certain mechanism under specific solvent conditions. This is particularly relevant for understanding the regioselectivity of substitutions on the pyrazine ring.

Vibrational spectroscopy, when combined with quantum chemical calculations, offers deep insights into the structural and electronic properties of substituted pyrazines. researchgate.net By calculating the optimized geometry and force fields, researchers can assign vibrational fundamentals and understand the effects of substituents on the molecular structure. researchgate.net Such studies have been performed on chloro-derivatives of pyrazine, providing a framework for understanding how an iodo-substituent would similarly influence the molecule's properties. researchgate.net

The table below presents examples of how computational modeling has provided mechanistic insights for related pyrazine systems.

| Area of Investigation | Computational Method | Insights Gained | Referenced Compound(s) |

| Reaction Pathways | Density Functional Theory (DFT) | Prediction of dominant reaction mechanisms (e.g., SNAr) based on solvent and temperature. | 3-Bromo-2-chloro-5-methylpyrazine |

| Bioactivity | Structure-Activity Relationship (SAR) & Computational Modeling | Elucidation of interactions with biological targets like enzymes and receptors. | 3-Bromo-2-chloro-5-methylpyrazine |

| Spectroscopic Properties | DFT & Force Field Calculations | Assignment of vibrational modes and understanding substituent effects on molecular structure. | 2-Chloropyrazine (B57796), 2,6-Dichloropyrazine researchgate.net |

| Corrosion Inhibition | DFT | Understanding the adsorption mechanism and interaction with metal surfaces. | 2-Aminopyrazine, 2-Amino-5-bromopyrazine researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule, corresponding to the classic Lewis structure concept. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals to understand delocalization effects and the stability of the molecule. uni-muenchen.deresearchgate.net

For pyrazine derivatives, NBO analysis reveals the nature of intramolecular hyperconjugative interactions, which contribute to the stability of the molecule through charge delocalization. researchgate.netmaterialsciencejournal.org These interactions involve the transfer of electron density from lone pairs (e.g., on nitrogen or halogen atoms) to the antibonding orbitals of adjacent bonds. materialsciencejournal.org The energy of these interactions, often denoted as E(2), quantifies the strength of the delocalization. A larger E(2) value indicates a more intense interaction between the electron donor and acceptor. materialsciencejournal.org

NBO analysis can also provide insights into the hybridization of atoms and the composition of bonds, helping to describe the polarity and character of bonds like the C-I bond in this compound. uni-muenchen.de The analysis partitions the wavefunction into localized orbitals, such as one-center lone pairs and two-center bonds, providing a clear chemical picture. uni-muenchen.de By examining the occupancies of these orbitals, deviations from an idealized Lewis structure can be quantified, highlighting the importance of electron delocalization. wisc.edu This method is also instrumental in identifying the most reactive sites within a molecule by pinpointing areas of high electron density (nucleophilic sites) and low electron density (electrophilic sites). researchgate.net

The table below outlines the key information derived from NBO analysis for related chemical systems.

| NBO Parameter | Description | Significance for this compound |

| Donor-Acceptor Interactions (E(2)) | Second-order perturbation theory energy of interaction between a filled (donor) NBO and an empty (acceptor) NBO. materialsciencejournal.org | Quantifies the stability arising from hyperconjugative interactions, such as the delocalization of nitrogen lone pairs into ring antibonding orbitals or iodine lone pairs into adjacent σ* orbitals. |

| NBO Occupancy | The number of electrons in a given NBO. Occupancies deviating from 2.000 (for bonds/lone pairs) or 0.000 (for antibonds) indicate delocalization. wisc.edu | Reveals the extent of electron delocalization from the idealized Lewis structure, indicating the importance of resonance and hyperconjugation. |

| Natural Atomic Orbitals (NAOs) and Hybridization | Describes the composition of NBOs in terms of atomic orbitals and their hybridization. uni-muenchen.de | Provides a detailed description of the C-I and C-N bonds, including their polarity and the sp-character of the contributing atoms. |

| Lewis and Non-Lewis Structure | The percentage of the total electron density described by the Lewis-type orbitals. uni-muenchen.de | A high percentage indicates that the localized Lewis structure is a good representation of the molecule, while a lower percentage points to significant delocalization effects. |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

In ¹H NMR spectroscopy, the chemical shifts of the protons on the pyrazine (B50134) ring are influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine substituent. The two aromatic protons are expected to appear as distinct signals in the downfield region, typically between δ 8.0 and 9.0 ppm. chemicalbook.com The methyl group protons would resonate significantly more upfield, likely in the δ 2.5-3.0 ppm range. chemicalbook.com

¹⁵N NMR, though less common, provides direct insight into the electronic environment of the nitrogen atoms. The two nitrogen atoms in the pyrazine ring are chemically non-equivalent and would produce separate signals, with their chemical shifts being sensitive to substitution and solvent effects. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Iodo-5-methylpyrazine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 8.0 - 8.5 | - |

| H6 | 8.0 - 8.5 | - |

| -CH₃ | 2.5 - 2.8 | 20 - 25 |

| C2 | - | 120 - 130 |

| C3 | - | 150 - 155 |

| C5 | - | 155 - 160 |

| C6 | - | 145 - 150 |

Coupling constants (J-values) in the ¹H NMR spectrum are crucial for confirming the connectivity of the protons. The two aromatic protons on the pyrazine ring (H3 and H6) would exhibit a small coupling to each other. Additionally, long-range couplings are often observed in pyrazine systems, for instance, between the methyl protons and the adjacent ring proton (H6), which would further solidify the structural assignment. emerypharma.com

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable. ipb.pte-bookshelf.de

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a correlation between the two aromatic protons, confirming their scalar coupling. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the signals of H3 and H6 to their corresponding carbon atoms, C3 and C6, and the methyl protons to the methyl carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons. A NOESY spectrum could reveal spatial proximity between the methyl protons and the H6 proton, further supporting the assigned structure. ipb.pt

Coupling Constant Analysis for Connectivity and Stereochemistry

Mass Spectrometry (MS) Techniques (ESI-TOF, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement. mdpi.com For this compound (C₅H₅IN₂), the expected exact mass can be calculated and compared to the measured value, typically with an error of less than 5 ppm, which confirms the molecular formula. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₅H₅IN₂ | 219.9548 |

| [M+H]⁺ | C₅H₆IN₂ | 220.9626 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in the solid state. This technique would yield a three-dimensional model of the this compound molecule, confirming bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While a specific crystal structure for this compound is not found in the open crystallographic databases, analysis of related pyrazine derivatives reveals that these molecules often form well-ordered crystals suitable for X-ray diffraction analysis. researchgate.netugr.esugr.es The resulting crystallographic data would provide unequivocal confirmation of the connectivity and planarity of the pyrazine ring and the positions of the iodo and methyl substituents.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways with Enhanced Regio- and Stereoselectivity

The synthesis of pyrazine (B50134) derivatives is a cornerstone of heterocyclic chemistry, with a continuous drive towards more efficient and selective methods. researchgate.netunimas.my For 2-iodo-5-methylpyrazine, future research will likely focus on developing synthetic pathways that offer superior control over the placement of substituents on the pyrazine ring (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).

Historically, the synthesis of substituted pyrazines has involved methods like condensation reactions, ring closures, and metal-catalyzed processes. unimas.my However, achieving precise substitution patterns, especially in polysubstituted pyrazines, can be challenging. Researchers are exploring new strategies to overcome these hurdles. For instance, the development of novel catalysts and reaction conditions that can direct the iodination of 5-methylpyrazine with high regioselectivity would be a significant advancement. This could involve the use of directing groups or specifically designed catalysts that favor substitution at the C-2 position.

Furthermore, when this compound is used as a precursor for more complex, chiral molecules, controlling the stereochemistry of subsequent reactions is crucial. Future synthetic methods will likely incorporate chiral auxiliaries or catalysts to induce high levels of stereoselectivity in reactions involving this compound. This is particularly relevant in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects. rsc.org

Exploration of New Catalytic Systems for Cross-Coupling Reactions

This compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.nettandfonline.com The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a widely used reaction in this context. wikipedia.orglibretexts.org The reactivity of the carbon-iodine bond in this compound makes it a more favorable coupling partner compared to its chloro or bromo analogs. acs.org

Future research in this area will focus on the discovery and implementation of new catalytic systems to further enhance the efficiency and scope of these reactions. This includes the development of:

Novel Palladium Catalysts: While palladium catalysts are the workhorses of Suzuki coupling, researchers are continually designing new ligands and palladium precursors to improve catalyst stability, activity, and turnover numbers. libretexts.orgorganic-chemistry.org This could lead to reactions that can be performed under milder conditions, with lower catalyst loadings, and with a broader range of coupling partners. organic-chemistry.org

Alternative Metal Catalysts: There is growing interest in exploring the use of more abundant and less expensive metals, such as nickel, as catalysts for cross-coupling reactions. libretexts.orgnih.gov Developing nickel-based catalytic systems that are effective for the cross-coupling of this compound could offer a more sustainable and economical alternative to palladium.

Dual Catalytic Systems: Recent advancements have seen the emergence of dual catalytic systems that can enable new types of transformations. nih.gov For instance, a dual system involving a nickel catalyst to activate the aryl halide and a cobalt co-catalyst to activate an alkyl halide has been reported for cross-electrophile coupling. nih.gov Exploring such systems with this compound could open up new avenues for constructing complex molecules.

A key area of investigation will be the application of these new catalytic systems to challenging substrates and the synthesis of molecules with significant biological or material science applications. rsc.org

Expansion of this compound's Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. nih.govsouralgroup.com The goal of DOS is to efficiently generate a wide range of molecular scaffolds from a common starting material or a set of simple building blocks. souralgroup.comcam.ac.uk

This compound is well-suited as a building block in DOS due to its reactive iodine atom, which allows for a variety of subsequent chemical transformations. researchgate.net Future research will likely focus on integrating this compound into novel DOS pathways to generate libraries of pyrazine-containing compounds with diverse structures and functionalities.

This could involve:

Multi-component Reactions: Designing one-pot reactions where this compound is combined with multiple other reactants to rapidly build molecular complexity.

Tandem Reactions: Developing reaction sequences where an initial transformation at the iodine position triggers a cascade of subsequent reactions to form complex polycyclic structures. researchgate.net

Solid-Phase Synthesis: Adapting reactions involving this compound to solid-phase synthesis techniques, which would allow for the rapid and parallel synthesis of large libraries of compounds. souralgroup.com

The resulting libraries of pyrazine-containing molecules could then be screened for a variety of biological activities, potentially leading to the discovery of new drug candidates or chemical probes to study biological processes. nih.govnih.gov

Advanced Applications in Targeted Drug Delivery Systems

Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing side effects. researchgate.netmdpi.com Nanotechnology plays a crucial role in this field, with nanoparticles being developed as carriers for targeted drug delivery. nih.govfrontiersin.org

The pyrazine scaffold is a common feature in many biologically active compounds. tandfonline.comtandfonline.com Future research could explore the incorporation of this compound-derived structures into targeted drug delivery systems. This could involve:

Conjugation to Nanoparticles: Synthesizing derivatives of this compound that can be attached to the surface of nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles. nih.gov These functionalized nanoparticles could then be loaded with a drug and targeted to specific cells or tissues.

Stimuli-Responsive Systems: Designing drug delivery systems where the release of the drug is triggered by a specific stimulus, such as a change in pH or the presence of a particular enzyme. researchgate.net Pyrazine-containing linkers derived from this compound could be engineered to be cleavable under specific physiological conditions.

Prodrug Strategies: Developing prodrugs where a bioactive molecule is temporarily inactivated by linking it to a pyrazine moiety derived from this compound. This prodrug would then be activated at the target site, releasing the active drug.

These advanced applications could lead to more effective and safer therapies for a variety of diseases. nih.gov

Integration into Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.comresearchgate.net The process of self-assembly, where molecules spontaneously organize into well-defined structures, is a key concept in this field. nih.gov

The pyrazine ring, with its nitrogen atoms and aromatic character, can participate in various non-covalent interactions. Future research is poised to explore the integration of this compound and its derivatives into supramolecular assemblies. This could lead to the development of:

Novel Materials: Creating new materials with interesting electronic or optical properties by designing pyrazine-based molecules that self-assemble into ordered structures like liquid crystals or organic frameworks. pitt.edu

Molecular Sensors: Developing sensors where the binding of a specific analyte to a pyrazine-containing receptor molecule leads to a detectable change in the properties of a supramolecular assembly.

Catalytic Systems: Designing self-assembled catalysts where the active sites are formed by the precise arrangement of pyrazine-containing molecules. mdpi.com

The ability to control the self-assembly of molecules derived from this compound could open up exciting possibilities in materials science and nanotechnology.

Computational-Experimental Synergy for Reaction Design and Prediction

The synergy between computational chemistry and experimental work is becoming increasingly important in modern chemical research. rsc.org Computational tools can be used to predict the outcomes of reactions, understand reaction mechanisms, and design new experiments.

For this compound, a combined computational and experimental approach can accelerate progress in several areas:

Predicting Regioselectivity: Using computational models to predict the most likely site of reaction on the pyrazine ring under different conditions, which can help in designing more selective synthetic routes. rsc.org

Designing New Catalysts: Employing computational methods to design new ligands and catalysts for cross-coupling reactions with improved activity and selectivity.

Understanding Reaction Mechanisms: Using computational simulations to elucidate the detailed mechanisms of reactions involving this compound, which can provide insights for further optimization.

This integrated approach, where computational predictions guide experimental work and experimental results are used to refine computational models, will be crucial for the efficient development of new chemistry involving this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Iodo-5-methylpyrazine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves halogenation of 5-methylpyrazine derivatives. A direct iodination approach using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) under anhydrous conditions is common. Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) significantly impact yield .

- Optimization : Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures minimal byproduct formation. Post-synthesis purification via column chromatography with silica gel and a hexane/ethyl acetate gradient improves purity (>95%) .

Q. How can the solubility and stability of this compound be characterized for experimental design?

- Solubility : Solubility profiles in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) should be determined via gravimetric analysis. DMSO is preferred for biological assays due to its miscibility with aqueous buffers .

- Stability : Accelerated stability studies under varying pH (2–10), temperature (4–40°C), and light exposure assess degradation. UV-Vis spectroscopy tracks absorbance changes, while LC-MS identifies decomposition products .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- 1H/13C NMR : Assign aromatic proton signals (δ 8.2–8.5 ppm for pyrazine ring) and methyl group resonance (δ 2.4–2.6 ppm). Iodo-substitution deshields adjacent carbons, visible in 13C NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 235.9712) and iodine isotopic pattern .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as kinase enzymes, in mechanistic studies?

- Binding Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity (KD) to kinases. Competitive inhibition assays using ATP analogs reveal competitive/non-competitive mechanisms .

- Structural Insights : X-ray crystallography of enzyme-ligand complexes identifies key interactions (e.g., halogen bonding between iodine and kinase backbone) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Data Normalization : Standardize assay conditions (e.g., cell line viability, ATP concentration) to minimize variability. Meta-analysis of IC₅₀ values across studies identifies outliers .

- SAR Studies : Compare substituent effects (e.g., methyl vs. methoxy groups) on activity. For example, the iodine atom enhances lipophilicity, improving membrane permeability relative to chloro analogs .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings using Pd catalysts. Charge distribution maps highlight nucleophilic/electrophilic sites on the pyrazine ring .

- Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to validate theoretical predictions. Substituent effects (e.g., methyl groups) sterically hinder coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.